3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid
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Overview
Description
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a synthetic compound with a unique structure that combines a tetrazole ring and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid typically involves the reaction of 5-phenyl-tetrazole with adamantane-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring and adamantane moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted tetrazole or adamantane derivatives .
Scientific Research Applications
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and adamantane moiety may contribute to its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-tetrazole: A simpler tetrazole derivative with similar chemical properties.
Adamantane-1-carboxylic acid: A compound with an adamantane moiety, used in various chemical applications.
5-Phenyl-tetrazol-2-yl-acetic acid: A related compound with a similar structure but different functional groups.
Uniqueness
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is unique due to its combination of a tetrazole ring and an adamantane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJXUUWVZPYPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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